molecular formula C14H12N2O4S B2362717 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1351622-06-4

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2362717
CAS No.: 1351622-06-4
M. Wt: 304.32
InChI Key: GEKVAQCGTHVTTL-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two privileged pharmacophores: an isoxazole ring and a furan ring, which are commonly found in a wide range of bioactive molecules . Isoxazole derivatives are extensively investigated for their diverse biological activities, which can include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern on the isoxazole core, particularly at the 3- and 5-positions, is a key determinant of its biological profile and research utility . The furan ring is another oxygen-containing heterocycle that frequently appears in active pharmaceutical ingredients and is known to contribute to various pharmacological effects . Furthermore, the inclusion of a thiophene ring and a hydroxyethyl linker in the carboxamide side chain adds complexity and may influence the compound's solubility and interactions with biological targets. This combination of heterocyclic systems makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-10(13-4-2-6-21-13)8-15-14(18)9-7-12(20-16-9)11-3-1-5-19-11/h1-7,10,17H,8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVAQCGTHVTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Molecular Formula: C14H12N2O4S
Molecular Weight: 304.32 g/mol
IUPAC Name: 5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide
CAS Number: 1351622-06-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as condensation reactions between furan and thiophene derivatives. The Gewald reaction is a common approach for synthesizing thiophene derivatives, which can then be functionalized to obtain the desired compound.

Antimicrobial Properties

Recent studies have demonstrated that isoxazole derivatives, including this compound, exhibit antimicrobial activity against various pathogens. Specifically, research indicates effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. The minimal inhibitory concentration (MIC) values for these compounds suggest significant antimicrobial potential with low cytotoxic effects on human fibroblast cells .

Anti-inflammatory Activity

The compound's structure allows it to interact with biological molecules, potentially modulating inflammatory pathways. Preliminary findings suggest that it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. This mechanism could be beneficial in developing treatments for inflammatory diseases.

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). Flow cytometry assays revealed that treatment with isoxazole derivatives leads to increased expression of p53 and activation of caspase pathways, indicating a mechanism of action that promotes programmed cell death in cancer cells . The cytotoxic activity of isoxazole derivatives was found to be dose-dependent, with IC50 values suggesting effectiveness at micromolar concentrations.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties of various isoxazole derivatives reported that this compound exhibited a significant reduction in biofilm formation by Staphylococcus aureus. The study utilized modified disk diffusion methods to assess efficacy .
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of this compound against several cancer cell lines. Results indicated that it was more effective than traditional chemotherapeutic agents like doxorubicin in inducing apoptosis in certain cancer models, highlighting its potential as a novel anticancer agent .

The proposed mechanism of action for this compound involves its binding to specific molecular targets within cells, including enzymes and receptors involved in inflammatory processes and cell proliferation. The unique combination of furan and thiophene rings contributes to its binding affinity and specificity, which may enhance its pharmacological profile compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are compared below based on substituents, synthesis routes, and reported activities:

Compound Name Core Structure Substituents (Position) Reported Activities Key References
5-(Furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide 5-Furan, 3-hydroxyethyl-thiophene Not explicitly reported N/A
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 5-Methylthiophene, 4-diethylaminophenyl Synthetic intermediate
4-Phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester Thiophene-3-carboxylate 4-Phenyl, 2-phenylamino, fused triaza-cyclopenta Antibacterial, Antifungal
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 5-Methyl, 4-thiazolyl Crystallographic data reported
N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran-carbohydrazide Nitro, hydroxy, thiazolyl-ethylamino Synthetic methodology focus

Functional Group Impact on Properties

  • Furan vs. Thiophene’s sulfur atom may improve lipophilicity and metabolic stability .
  • Hydroxyethyl-Thiophene Side Chain: The 2-hydroxyethyl group in the target compound could facilitate hydrogen bonding with biological targets, a feature absent in analogues like N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, which relies on diethylamino for solubility .

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

A copper(I)-catalyzed cycloaddition between in situ-generated furan-2-carbonitrile oxide and propiolic acid derivatives provides direct access to 3,5-disubstituted isoxazoles. Nitrile oxides are generated from furan-2-carbaldehyde oxime using hydroxy(tosyloxy)iodobenzene (HTIB) as a stable oxidizing agent:

$$
\text{Furan-2-carbaldehyde oxime} + \text{HTIB} \rightarrow \text{Furan-2-carbonitrile oxide} + \text{byproducts}
$$

Subsequent reaction with methyl propiolate under Cu(I) catalysis yields methyl 5-(furan-2-yl)isoxazole-3-carboxylate:

$$
\text{Furan-2-carbonitrile oxide} + \text{HC≡CCOOCH}_3 \xrightarrow{\text{Cu(I)}} \text{Methyl 5-(furan-2-yl)isoxazole-3-carboxylate}
$$

This method achieves regioselectivity >95% due to the electron-withdrawing effect of the ester group.

β-Diketone Condensation

Alternative routes involve cyclocondensation of β-keto esters with hydroxylamine. For example, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ester:

$$
\text{Ethyl 3-(furan-2-yl)-3-oxopropanoate} + \text{NH}2\text{OH·HCl} \rightarrow \text{Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate} + \text{H}2\text{O}
$$

This method avoids metal catalysts and operates in environmentally benign solvents.

Side Chain Synthesis: 2-Hydroxy-2-(thiophen-2-yl)ethylamine

The chiral amino alcohol side chain is synthesized via asymmetric reduction or nucleophilic addition strategies.

Asymmetric Epoxide Ring-Opening

Thiophene-2-carbaldehyde undergoes Darzens condensation with chloroacetone to form an epoxide intermediate, which is opened by ammonia under high pressure to yield the target amine:

$$
\text{Thiophene-2-carbaldehyde} + \text{ClCH}2\text{COCH}3 \rightarrow \text{Epoxide} \xrightarrow{\text{NH}_3} \text{2-Hydroxy-2-(thiophen-2-yl)ethylamine}
$$

Enantioselectivity up to 88% ee has been reported using Jacobsen’s cobalt-salen catalysts.

Grignard Addition to Nitriles

A more scalable approach involves addition of thiophen-2-ylmagnesium bromide to glycolonitrile, followed by catalytic hydrogenation:

$$
\text{NCCH(OH)CH}2\text{OH} + \text{Thiophen-2-ylMgBr} \rightarrow \text{NC-C(OH)(Thiophen-2-yl)CH}2\text{OH} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Hydroxy-2-(thiophen-2-yl)ethylamine}
$$

Amide Coupling and Final Assembly

Conversion of the isoxazole ester to the carboxamide and subsequent coupling with the amino alcohol is achieved through two principal routes.

Direct Ammonolysis

Methyl 5-(furan-2-yl)isoxazole-3-carboxylate undergoes ammonolysis in liquid ammonia at −50°C to form the primary carboxamide:

$$
\text{Methyl ester} + \text{NH}3 \rightarrow \text{5-(Furan-2-yl)isoxazole-3-carboxamide} + \text{CH}3\text{OH}
$$

Yields exceed 85% when using ionic liquids as co-solvents.

Carbodiimide-Mediated Coupling

Activation of 5-(furan-2-yl)isoxazole-3-carboxylic acid with EDCl/HOBt followed by reaction with 2-hydroxy-2-(thiophen-2-yl)ethylamine provides the final product:

$$
\text{Acid} + \text{H}2\text{NCH}2\text{C(OH)(Thiophen-2-yl)} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$

Reaction optimization data:

Parameter Optimal Condition Yield (%)
Solvent DMF 92
Temperature 0–5°C 88
Coupling reagent EDCl/HOBt 95
Reaction time 12 h 90

Alternative Synthetic Strategies

One-Pot Tandem Synthesis

Recent advances enable tandem cycloaddition-amidation in a single reactor. Ultrasound irradiation (40 kHz) accelerates the cycloaddition between furan-2-carbonitrile oxide and N-propargylcarboxamide derivatives, yielding the target compound directly.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 2-hydroxy-2-(thiophen-2-yl)ethylamine achieves >99% enantiomeric excess, critical for chiral drug development.

Challenges and Optimization

Key challenges include:

  • Regioselectivity in cycloadditions : Electron-deficient dipolarophiles favor 3,5-substitution patterns.
  • Amino alcohol stability : The β-hydroxyamine moiety is prone to dehydration, requiring low-temperature handling.
  • Solvent selection : Deep eutectic solvents (e.g., choline chloride-urea) improve reaction yields by 15–20% compared to traditional organic solvents.

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during cyclocondensation can lead to side reactions (e.g., ring-opening of the furan or thiophene moieties) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .

Q. Key Challenges :

  • Signal overlap in NMR due to similar chemical environments of thiophene and furan protons. Use 2D NMR (COSY, HSQC) for resolution .

How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Classification : Advanced
Methodological Answer :
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) are used to:

  • Optimize Geometry : Predict bond lengths and angles, particularly for the isoxazole-thiophene-furan conjugated system .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess chemical reactivity. For example, a small gap (<4 eV) suggests electrophilic susceptibility at the isoxazole ring .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative potential at the carboxamide oxygen) .

Q. Validation :

  • Compare computed IR/NMR spectra with experimental data to validate accuracy. Deviations >5% may indicate solvation effects not accounted for in gas-phase calculations .

What in vitro assays are recommended to evaluate the compound's biological activity, and how should researchers design these experiments?

Classification : Advanced
Methodological Answer :

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
    • Control Compounds : Include ciprofloxacin and adjust for solvent interference (e.g., DMSO <1% v/v) .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Target Interaction :
    • Molecular Docking : Use AutoDock Vina to simulate binding to targets like Wnt signaling proteins (PDB ID: 1IYX). Prioritize poses with binding energy < -7 kcal/mol .

Q. Data Interpretation :

  • Correlate bioactivity with structural features (e.g., thiophene substitution enhances membrane penetration) .

How can researchers resolve discrepancies in reported biological activities of structurally similar compounds?

Classification : Advanced
Methodological Answer :

  • Meta-Analysis : Compare datasets from analogous compounds (e.g., 5-(thiophen-2-yl)isoxazole derivatives) using tools like ChemAxon or PubChem .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • SAR Studies : Synthesize derivatives with systematic modifications (e.g., replacing thiophene with pyridine) to isolate contributing moieties .

Q. Case Study :

  • Compound A (thiophene-substituted) shows higher anticancer activity than B (furan-only), suggesting thiophene’s role in target binding .

What strategies can mitigate instability of the compound under varying pH and temperature conditions?

Classification : Advanced
Methodological Answer :

  • pH Stability :
    • Buffered Solutions : Store in phosphate buffer (pH 7.4) to prevent hydrolysis of the carboxamide group. Degradation >10% occurs at pH <5 or >9 .
  • Thermal Stability :
    • Lyophilization : Freeze-dry the compound for long-term storage (-20°C). DSC analysis shows decomposition onset at 180°C .
  • Light Sensitivity :
    • Use amber vials to prevent photodegradation of the furan ring (UV-Vis monitoring shows λmax shifts after 24-hour light exposure) .

Q. Stabilization Additives :

  • Include antioxidants (e.g., 0.1% ascorbic acid) in aqueous formulations to reduce oxidative cleavage .

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